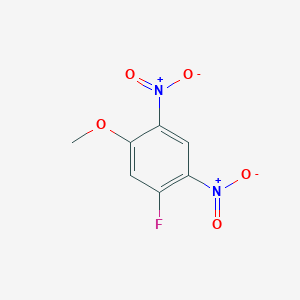

2,4-Dinitro-5-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-5-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHMDNLFGUECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dinitro-5-fluoroanisole

Introduction and Strategic Overview

2,4-Dinitro-5-fluoroanisole is a highly functionalized aromatic compound featuring a methoxy group, a fluorine atom, and two nitro groups strategically positioned on a benzene ring. While specific literature on the 2,4-dinitro-5-fluoro isomer is sparse, its chemical persona can be expertly extrapolated from its constituent functional groups and data from closely related analogues such as 2,4-dinitroanisole (DNAN) and 1-fluoro-2,4-dinitrobenzene (DNFB).

This guide provides a technical deep-dive into the predicted properties, synthesis, reactivity, and strategic applications of this compound, particularly as a versatile building block in medicinal chemistry and drug discovery. The presence of two strongly electron-withdrawing nitro groups renders the aromatic ring electron-deficient, activating it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a highly effective leaving group in such systems, makes this molecule a potent electrophilic scaffold for introducing the dinitro-fluoro-anisole moiety into target structures.

The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide will, therefore, treat this compound not merely as a static chemical entity, but as a dynamic tool for molecular innovation.

Physicochemical and Structural Properties

Direct experimental data for this compound is not widely published. However, we can establish a reliable profile by referencing the parent compound, 2,4-dinitroanisole (DNAN).[3][4] The addition of a fluorine atom will increase the molecular weight and is expected to have a modest impact on its melting point and density.

Table 1: Predicted and Reference Physicochemical Properties

| Property | 2,4-Dinitroanisole (DNAN) [Reference] | This compound [Predicted] | Rationale for Prediction |

| CAS Number | 119-27-7[4] | 394-18-3[5] | Identified from chemical supplier database. |

| Molecular Formula | C₇H₆N₂O₅[4] | C₇H₅FN₂O₅ | Addition of one fluorine and removal of one hydrogen. |

| Molecular Weight | 198.13 g/mol [4] | 216.12 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow granular crystals or needles[3] | Pale yellow crystalline solid | Expected to be similar to DNAN and other nitroaromatics. |

| Melting Point | 94-96 °C[6] | ~90-105 °C | Fluorine may slightly alter crystal lattice energy. |

| Solubility | Very slightly soluble in water; soluble in ethanol, acetone, benzene.[7][8] | Very slightly soluble in water; soluble in common organic solvents (e.g., acetone, DMSO, DMF). | Polarity is similar to DNAN; solubility profile should be comparable. |

| Density | ~1.34 g/cm³[3] | ~1.4-1.5 g/cm³ | The heavier fluorine atom will increase density over DNAN. |

Synthesis and Characterization Workflow

The most logical and field-proven approach to synthesizing this compound is via nucleophilic aromatic substitution, leveraging a readily available precursor.

Proposed Synthetic Protocol: Methoxylation of 1,5-Difluoro-2,4-dinitrobenzene

The causality behind this choice rests on the high activation of the aromatic ring by the two nitro groups. In 1,5-difluoro-2,4-dinitrobenzene, both fluorine atoms are activated as leaving groups. Treatment with one equivalent of sodium methoxide at controlled temperatures allows for a selective monosubstitution. Using a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the sodium cation, liberating a highly nucleophilic methoxide anion.

Step-by-Step Methodology:

-

Reactor Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Nucleophile Preparation: In a separate flask, sodium methoxide (1.0 eq) is prepared by the careful addition of sodium metal to anhydrous methanol, followed by removal of excess methanol under reduced pressure. The resulting sodium methoxide is then dissolved in anhydrous DMF.

-

Reaction Execution: The sodium methoxide solution is transferred to the dropping funnel and added dropwise to the stirred solution of 1,5-difluoro-2,4-dinitrobenzene at 0°C over 30 minutes.

-

Monitoring and Quenching: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material, the reaction is carefully quenched by pouring it into ice-cold water.

-

Workup and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Authenticating the structure of the synthesized product is paramount. The following spectroscopic signatures would be expected:

-

¹H NMR: The aromatic region would display two doublets. The proton at C6 (ortho to the methoxy group) would appear further upfield due to the electron-donating nature of -OCH₃. The proton at C3 (ortho to a nitro group and meta to the methoxy group) would be significantly downfield. Both signals would show coupling to the fluorine atom (³JH-F). The methoxy group would present as a singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon attached to the fluorine (C5) would show a large one-bond coupling constant (¹JC-F). The carbons bearing the nitro groups (C2, C4) would be deshielded and appear downfield. The methoxy carbon would appear around 55-60 ppm.

-

IR Spectroscopy: Characteristic peaks would include strong absorbances for the asymmetric and symmetric stretching of the NO₂ groups (~1530 and ~1350 cm⁻¹), C-F stretching (~1200-1100 cm⁻¹), and C-O stretching of the anisole system (~1250 and ~1020 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 216.12, corresponding to the molecular weight of the compound.

Reactivity and Mechanistic Insights

The core reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) .

The Principle of SNAr Activation

The two nitro groups are powerful electron-withdrawing groups that operate through both inductive (-I) and resonance (-M) effects. They strongly polarize the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom at the C5 position is an excellent leaving group in this activated system. This is because fluorine is highly electronegative, polarizing the C-F bond, and its small size allows for efficient stabilization of the intermediate Meisenheimer complex without steric hindrance.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups. This delocalization is the key stabilizing factor that makes the reaction feasible. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.

This high reactivity makes this compound a superior substrate for SNAr compared to its chloro- or bromo-analogs, positioning it as a valuable reagent for constructing complex molecules.[9]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Development

The fluoroanisole motif is of significant interest in medicinal chemistry.[10] Fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life.[11] It can also modulate the pKa of nearby functional groups and increase lipophilicity, which can enhance membrane permeability and target binding.[2]

This compound serves as a powerful scaffold for introducing this valuable pharmacophore. For example, it can react with various nucleophiles (amines, thiols, alcohols) present in other complex molecules to rapidly build libraries of potential drug candidates. The dinitro-activated system provides a reliable and high-yielding conjugation point. The nitro groups themselves can later be chemically modified (e.g., reduced to amines) to provide further points for molecular diversification.

Safety and Handling Protocols

Core Hazards:

-

Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can induce methemoglobinemia.[13]

-

Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.

-

Sensitization: May cause allergic skin reactions (dermatitis), similar to the known sensitizer DNFB.[12]

-

Explosive Potential: While DNAN itself is a low-sensitivity explosive, dinitro compounds should always be handled with care and protected from shock, friction, and high temperatures.[3][8]

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or butyl rubber gloves are required. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. [Link]

-

2,4-Dinitroanisole. Wikipedia. [Link]

-

2,4 DinitroAnisole (DNAN, 1-Methoxy-2,4-dinitrobenzene). Sihauli Chemicals. [Link]

-

2,4 DinitroAnisole (DNAN) - High Purity, Affordable Pricing. Laboratory Chemicals. [Link]

-

2,4-Dinitroanisole | C7H6N2O5 | CID 8385. PubChem. [Link]

-

Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. SciSpace. [Link]

-

1-Fluoro-5-methoxy-2,4-dinitrobenzene | 394-18-3. Pharmaffiliates. [Link]

-

The reaction of 2,4-dinitrofluorobenzene with nucleotides. RSC Publishing. [Link]

-

1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]

-

The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO. ResearchGate. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. ResearchGate. [Link]

- Method for continuously synthesizing 2,4-dimitroanisole.

-

Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Moleqube. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Fluorine in drug discovery: Role, design and case studies. [Link]

-

5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250. PubChem. [Link]

- Synthetic process for 2,4-dinitroanisole.

-

2,4-Dinitroanisole - Hazardous Agents. Haz-Map. [Link]

-

Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki. [Link]

-

Characterisation of 2,4-dinitroanisole: an ingredient for use in low sensitivity melt cast formulations. ResearchGate. [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. sihaulichemicals.net [sihaulichemicals.net]

- 8. scispace.com [scispace.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 2,4-Dinitroanisole - Hazardous Agents | Haz-Map [haz-map.com]

An In-Depth Technical Guide to 2,4-Dinitro-5-fluoroanisole: A Versatile Building Block in Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of 2,4-Dinitro-5-fluoroanisole (CAS No. 394-18-3), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, analytical characterization, and critical applications, with a particular focus on medicinal chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging the unique reactivity of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a highly functionalized aromatic compound. The presence of two electron-withdrawing nitro groups and a fluorine atom makes the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution, rendering it a valuable synthon in organic chemistry.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 394-18-3 | [1][2] |

| IUPAC Name | 1-Fluoro-5-methoxy-2,4-dinitrobenzene | [1][2] |

| Synonyms | Anisole, 5-fluoro-2,4-dinitro; this compound | [1] |

| Molecular Formula | C₇H₅FN₂O₅ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Expected to be a pale yellow solid | Based on analogous dinitroaromatic compounds. |

| Melting Point | Data not readily available in literature | Analogous compounds like 1,5-difluoro-2,4-dinitrobenzene melt at 99-101 °C. |

| Boiling Point | Data not readily available in literature | Expected to be high and likely to decompose upon distillation at atmospheric pressure. |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., DCM, Chloroform); sparingly soluble in alcohols; insoluble in water. | Reactivity profile suggests solubility in common organic synthesis solvents. |

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic nitration of a suitable precursor or via nucleophilic aromatic substitution. A logical and commonly employed strategy involves the dinitration of 3-fluoroanisole. The methoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. In 3-fluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the fluorine are C2, C4, and C5. The convergence of these directing effects strongly favors nitration at the C2 and C4 positions.

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity. A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system, capable of introducing two nitro groups onto the activated anisole ring. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as oxidized species or isomers. Acetic anhydride can also be used as a solvent and water scavenger. The purification by recrystallization from a solvent like ethanol is effective for removing any minor isomeric impurities, yielding a product of high purity.

Detailed Synthesis Protocol: Dinitration of 3-Fluoroanisole

Materials:

-

3-Fluoroanisole

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Acid Mixture Preparation: Carefully add 2.5 equivalents of concentrated sulfuric acid to the flask. Cool the acid to 0 °C.

-

Substrate Addition: Slowly add 1.0 equivalent of 3-fluoroanisole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.2 equivalents of concentrated nitric acid to 2.5 equivalents of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 3-fluoroanisole. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize yield.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Caption: Synthesis Workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a panel of standard analytical techniques should be employed. This multi-faceted approach provides a self-validating system where data from each method corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the arrangement of protons on the aromatic ring. Two doublets are expected in the aromatic region, corresponding to the two remaining aromatic protons. The chemical shifts will be significantly downfield due to the deshielding effect of the nitro groups. A singlet corresponding to the three methoxy (-OCH₃) protons will be observed in the upfield region (around 4.0 ppm).

-

¹³C NMR: Will show seven distinct carbon signals, confirming the molecular structure. The carbons attached to the nitro groups will be highly deshielded.

-

¹⁹F NMR: A singlet will confirm the presence of the single fluorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹), C-F stretching (~1200 cm⁻¹), and C-O-C stretching for the anisole moiety (~1280 cm⁻¹ and ~1020 cm⁻¹).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak (M⁺) should be observed at m/z 216.12, along with a characteristic fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and its area percentage will represent the purity (e.g., >98%).

Caption: Analytical workflow for quality control of the final product.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The strategic placement of its functional groups provides a powerful handle for molecular design.

Role as a Reactive Intermediate

The fluorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the two strong electron-withdrawing nitro groups in the ortho and para positions. This allows for the facile and regioselective introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), displacing the fluoride ion. This reactivity is central to its application as a scaffold. For instance, derivatives of dinitrofluorobenzene are used to construct novel antibacterial agents by reacting them with amine-containing fragments.[3]

The Importance of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4] Fluorine can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and replacing a C-H bond with a C-F bond at a site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.

-

Modulate Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thus increasing the potency of the drug.

This compound serves as a precursor to molecules that leverage these benefits. After the initial SₙAr reaction, the nitro groups can be readily reduced to amino groups, which can then be further functionalized to build complex drug-like molecules. This multi-step transformation allows for the creation of a diverse library of compounds for screening and lead optimization.

Safety, Handling, and Storage

As a dinitroaromatic compound, this compound must be handled with care, following established laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) is not widely available, the hazards can be reliably inferred from structurally similar chemicals.

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for handling the solid. Wash hands thoroughly after handling. Avoid contact with strong oxidizing agents and strong bases.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C in a refrigerator.[5]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

References

-

MDPI. (n.d.). Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (5). Retrieved from [Link]

-

MDPI. (n.d.). N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Fluoro-5-methoxy-2,4-dinitrobenzene. CAS 394-18-3. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents. Retrieved from [Link]

-

Omsynth Lifesciences. (n.d.). 1-Fluoro-5-methoxy-2,4-dinitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

-

The Gund Company. (2024). Safety Data Sheet. Retrieved from [Link]

-

MRC Polymers. (n.d.). Safety Data Sheet (SDS) SDS-800- Acrylonitrile-Butadiene-Styrene (ABS). Retrieved from [Link]

-

Prisco. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

Core Molecular Architecture and Substituent Effects

An In-depth Technical Guide to the Molecular Structure of 2,4-Dinitro-5-fluoroanisole

This guide provides a detailed exploration of the molecular structure of this compound, a compound of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. By dissecting its structural components, electronic properties, and conformational landscape, we aim to provide a foundational understanding for professionals seeking to leverage this molecule in their respective fields. The insights presented herein are synthesized from established chemical principles and extrapolated from data on closely related analogues, offering a robust framework for both theoretical and practical applications.

This compound is a substituted aromatic compound built upon a central benzene ring. Its chemical identity and reactivity are dictated by the interplay of three distinct functional groups: a methoxy group (-OCH₃), two nitro groups (-NO₂), and a fluorine atom (-F). Understanding the individual and collective influence of these substituents is paramount to predicting the molecule's behavior.

The IUPAC name for this compound is 1-fluoro-5-methoxy-2,4-dinitrobenzene . Its core structure is systematically numbered to define the positions of these key groups.

Caption: Molecular structure of 1-fluoro-5-methoxy-2,4-dinitrobenzene.

The electronic character of the aromatic ring is profoundly influenced by these groups:

-

Nitro Groups (-NO₂): Positioned at C2 and C4, these are powerful electron-withdrawing groups due to both strong inductive effects (-I) and resonance effects (-M). They render the aromatic ring highly electron-deficient (electrophilic).

-

Fluorine Atom (-F): Located at C1, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a weak, opposing electron-donating resonance effect (+M) via its lone pairs. The inductive effect typically dominates in halogens.

-

Methoxy Group (-OCH₃): Situated at C5, the methoxy group is electron-donating. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M), the latter of which is dominant.

Caption: Interplay of substituent electronic effects on the aromatic ring.

This combination of powerful electron-withdrawing groups makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a characteristic that is highly valuable in synthetic chemistry for building more complex molecules.[1][2]

Conformational and Crystallographic Insights (Inferred)

-

Ring Planarity: The central benzene ring is expected to be largely planar.

-

Substituent Orientation: Steric hindrance between the bulky ortho-nitro group (at C2) and the adjacent methoxy group (at C1 in the analogue, C5 in our target) forces them to twist out of the plane of the benzene ring. In studies of 2,4-dinitroanisole, the ortho-nitro group can be rotated by as much as 35°, while the methoxy group exhibits a smaller torsion angle of 5-13°.[3][4] This twisting has significant implications, as it can disrupt π-orbital overlap, thereby modulating the electronic communication between the substituent and the ring. The para-nitro group, facing less steric hindrance, tends to remain nearly coplanar with the ring to maximize resonance stabilization.[3]

| Parameter | Predicted Value/State | Rationale / Comparison |

| Crystal System | Monoclinic | Based on the crystal structure of 2,4-Dinitroanisole.[3] |

| Ring Conformation | Planar | Characteristic of benzene derivatives. |

| Ortho-Nitro Torsion Angle | 30-40° | Steric repulsion from adjacent substituents.[4] |

| Methoxy Torsion Angle | 5-15° | Steric hindrance with the adjacent C-H bond.[4] |

| Para-Nitro Torsion Angle | < 5° | Minimal steric hindrance allows for maximum resonance.[3] |

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. Based on data from analogous compounds, the following spectral characteristics for this compound can be predicted.[5][6][7]

-

¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to a single proton (at C3 and C6). These signals would appear as doublets of doublets due to coupling with each other (³JHH, typical meta-coupling) and with the fluorine atom (⁴JHF and ³JHF respectively). The strong deshielding effect of the nitro groups would shift these protons significantly downfield. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would appear upfield.

-

¹³C NMR: The spectrum would display seven distinct signals. Carbons directly attached to the electron-withdrawing nitro groups (C2, C4) would be significantly deshielded and appear at the downfield end. The carbon attached to fluorine (C1) would show a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatics.

-

¹⁹F NMR: A single resonance would be observed. Its chemical shift would be indicative of a fluorine atom on a highly electron-deficient aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable. Common fragmentation pathways would likely involve the loss of the methoxy group (-•CH₃), a nitro group (-NO₂), or neutral nitric oxide (NO).

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands would be present for the asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹). Bands corresponding to C-O-C stretching of the anisole moiety and the C-F stretch would also be prominent.

Synthesis and Reactivity Profile

The strategic placement of functional groups makes this compound a versatile synthetic intermediate.

Proposed Synthesis Workflow

A logical and efficient synthesis route involves the nucleophilic aromatic substitution of a precursor molecule, 1,5-difluoro-2,4-dinitrobenzene , with a methoxide source. The fluorine atom at the 1-position is highly activated towards substitution by the two flanking nitro groups.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a theoretical proposition and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous methanol (MeOH).

-

Reagent Addition: While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (1.1 eq) in methanol. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in the previous section.

Relevance in Drug Development and Materials Science

The unique structural and electronic features of this compound position it as a molecule of high potential.

Application in Drug Discovery

Fluorine has become a cornerstone element in modern medicinal chemistry.[8][9] The incorporation of a fluorine atom, as in this compound, can profoundly influence a drug candidate's properties:[10][11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[9]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.[12]

The dinitrophenyl moiety itself is a well-known hapten, often used to elicit immune responses or as a versatile handle for bioconjugation and assay development.[13] Therefore, this compound could serve as a valuable scaffold or building block for creating novel therapeutic agents or diagnostic tools.[14]

Potential in Materials Science

The high nitrogen and oxygen content, characteristic of dinitroaromatic compounds, is often associated with high energy density. The parent compound, 2,4-Dinitroanisole, is utilized as a melt-castable insensitive explosive, serving as a safer alternative to TNT in some applications.[3] While the properties of the fluorinated derivative have not been extensively studied, it is plausible that this compound could exhibit interesting energetic properties, warranting investigation in the field of advanced materials.

References

-

SpectraBase. (n.d.). 2,4-Dinitro-5-fluoroaniline. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). Compound: 2,4-Dinitro-5-fluoroaniline. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dinitro-6-fluoro-anisole. Wiley. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dinitro-6-fluoro-anisole - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Sun, H., Tawa, G., & Wallach, J. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. Retrieved from [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pre-proofs.

-

ResearchGate. (n.d.). (PDF) Structures of 2,4-dinitroanisole and 2,6-dinitroanisole. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.

- Google Patents. (n.d.). CN103396318B - Synthetic process for 2,4-dinitroanisole.

-

NIST. (n.d.). 2,4-Difluoroanisole. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Difluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 13. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitro-5-fluoroanisole

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of specific functional groups is paramount to tailoring the properties of novel molecules. This compound (DNFA) emerges as a compound of significant interest, embodying a unique combination of reactive sites and modulating groups. Its structure, featuring an activated aromatic ring with a fluorine leaving group, positions it as a versatile intermediate for the synthesis of complex chemical entities. The presence of fluorine, a bioisostere of hydrogen with profound effects on metabolic stability and binding affinity, makes DNFA and its derivatives particularly relevant to medicinal chemists.[1][2][3]

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its structural characteristics, analytical profile, chemical reactivity, and safety considerations. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this potent chemical tool in their research and development endeavors.

Section 1: Molecular and Physicochemical Profile

The identity and physical behavior of a chemical compound are dictated by its molecular structure and resulting properties. Understanding these fundamentals is the first step in harnessing its synthetic potential.

Core Molecular Identifiers

A consistent and accurate identification is crucial for regulatory compliance, procurement, and scientific communication.

| Property | Value | Source |

| CAS Number | 394-18-3 | [4] |

| Molecular Formula | C₇H₅FN₂O₅ | [4] |

| Molecular Weight | 216.12 g/mol | [4] |

| Synonyms | 1-Fluoro-5-methoxy-2,4-dinitrobenzene, 5-Fluoro-2,4-dinitroanisole | [4] |

Molecular Structure and Inherent Reactivity

The arrangement of atoms in DNFA is key to its chemical personality. The anisole core is substituted with two strongly electron-withdrawing nitro groups (-NO₂) and a fluorine (-F) atom. This substitution pattern significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.

Caption: Structure of this compound.

Key Physicochemical Properties

The physical properties of DNFA influence its handling, reaction conditions, and purification methods. While specific experimental data for DNFA is sparse, we can infer its properties from closely related analogs.

| Property | Value / Observation | Basis / Analog |

| Appearance | Expected to be a yellow solid. | Based on analogs like 2,4-Dinitroanisole and 2,4-Dinitro-5-fluoroaniline.[5] |

| Melting Point | 185 - 190 °C | Data for 2,4-Dinitro-5-fluoroaniline.[6] |

| Boiling Point | ~425 °C (Predicted) | Data for 2,4-Dinitro-5-fluoroaniline.[6] |

| Solubility | Very slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol). | Based on 2,4-Dinitroanisole and general principles.[5][7] |

Section 2: Spectroscopic and Analytical Characterization

Rigorous analytical validation is the cornerstone of scientific integrity. Confirming the identity, purity, and structure of this compound is essential before its use in any application. The following section outlines the expected spectroscopic signatures and a workflow for characterization.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons will appear as doublets in the downfield region (δ 7.5-9.0 ppm) due to the strong deshielding effect of the nitro groups. The methoxy group will present as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will display seven unique signals. The carbon atoms attached to the nitro groups and the fluorine atom will be significantly shifted. The methoxy carbon will appear around δ 55-60 ppm.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key expected peaks include:

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the C-NO₂ groups.

-

~1250 cm⁻¹: Ar-F stretching.

-

~1280 cm⁻¹ and ~1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the anisole group.

-

~3100 cm⁻¹: Aromatic C-H stretching.[9]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 216.12. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), nitro groups (-NO₂), or combinations thereof.[4][8]

Experimental Protocol: Analytical Workflow for Structural Verification

This protocol ensures a self-validating system for confirming the identity and purity of a supplied sample of this compound.

-

Initial Assessment (Melting Point):

-

Measure the melting point of the solid sample using a calibrated differential scanning calorimeter (DSC) or a standard melting point apparatus.

-

Causality: A sharp melting point close to the literature value of its analog (185-190 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.[6]

-

-

Structural Confirmation (NMR):

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Causality: The observed chemical shifts, integration values, and splitting patterns must be consistent with the known structure of DNFA. This provides unambiguous confirmation of the molecular skeleton and proton/carbon environments.[10][11][12]

-

-

Functional Group Analysis (IR):

-

Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Causality: The presence of characteristic absorption bands for the nitro, fluoro, and anisole functionalities confirms that all key structural components are intact.

-

-

Molecular Weight Verification (MS):

-

Analyze the sample using high-resolution mass spectrometry (HRMS) to obtain an accurate mass.

-

Causality: The measured mass of the molecular ion should match the calculated exact mass of C₇H₅FN₂O₅ (216.0237) within a narrow tolerance (e.g., <5 ppm). This provides definitive confirmation of the elemental composition.

-

-

Purity Assessment (HPLC):

-

Develop a reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Analyze the sample using a UV detector set to a wavelength where the compound absorbs strongly (likely in the 254-350 nm range).

-

Causality: A single major peak with an area >98% indicates high purity. The retention time serves as a reliable identifier for future quality control checks.

-

Caption: A self-validating workflow for DNFA characterization.

Section 3: Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its predictable and robust reactivity, primarily through nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism

The two nitro groups strongly withdraw electron density from the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles. The attack typically occurs at the carbon bearing the fluorine atom, which is a good leaving group. The reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][13][14]

Caption: The addition-elimination mechanism of SNAr.

This reactivity makes DNFA an excellent precursor for introducing the 2,4-dinitro-5-methoxyphenyl moiety into a target molecule. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine atom, leading to a diverse library of derivatives.

Experimental Protocol: Representative SNAr Reaction with an Amine

This protocol describes a general procedure for the synthesis of an N-substituted 2,4-dinitro-5-methoxyaniline derivative, demonstrating the core utility of DNFA.

-

Reactor Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

-

Addition of Reagents:

-

Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Causality: The base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification:

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted product.

-

Section 4: Relevance in Drug Discovery

The structural motifs within this compound are highly relevant in the context of medicinal chemistry.

-

The Role of Fluorine: The strategic placement of fluorine atoms is a well-established tactic in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP/logD) to improve pharmacokinetic profiles.[1][2][15] The difluoro- and trifluoroanisole moieties are often explored to balance these properties.[1]

-

A Versatile Scaffold: As an intermediate, DNFA allows for the facile introduction of a fluorinated and methoxylated dinitrophenyl ring system. This scaffold can serve as a key component of a pharmacophore or as a platform for further chemical elaboration to build more complex active pharmaceutical ingredients (APIs).[16]

Section 5: Safety, Handling, and Storage

Given its structure as a nitroaromatic compound, this compound must be handled with appropriate caution. Data from analogous compounds suggest potential toxicity and irritation.

Hazard Profile

The following GHS classifications are based on data for structurally similar compounds like 2,4-dinitroanilines.

| Hazard Class | GHS Statement | Source/Analog |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | 2,4-Dinitro-5-fluoroaniline |

| Skin/Eye Irritation | May cause skin and eye irritation. | General for dinitroaromatics[17][18] |

Protocol for Safe Handling and Storage

Adherence to a strict safety protocol is mandatory when working with this compound.

-

Personal Protective Equipment (PPE):

-

Ventilation:

-

All handling of the solid and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[20]

-

-

Spill Response:

-

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4][20]

-

Storage at 2-8°C in a refrigerator is recommended.[4] Some analogs are noted to be hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

-

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its physicochemical properties are dominated by the activating effects of its dinitro substitution, which enables facile nucleophilic aromatic substitution of the fluorine atom. This predictable reactivity, combined with the desirable properties conferred by the fluorine atom, makes it a powerful tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its characteristics, coupled with rigorous analytical validation and strict adherence to safety protocols, will empower scientists to fully leverage the synthetic potential of this versatile molecule.

References

-

Pharmaffiliates. 1-Fluoro-5-methoxy-2,4-dinitrobenzene. [Link]

-

Wikipedia. 2,4-Dinitroanisole. [Link]

-

SpectraBase. 2,4-Dinitro-6-fluoro-anisole. [Link]

-

Acros Organics. SAFETY DATA SHEET - 2,4-Dinitroanisole. [Link]

-

SpectraBase. 2,4-Dinitro-5-fluoroaniline - Spectrum. [Link]

-

Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). [Link]

-

PubChem. 5-Fluoro-2-nitroanisole. [Link]

-

PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]

-

Innoscience Research. Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubMed. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. [Link]

- Google Patents. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.

-

Haz-Map. 2,4-Dinitroanisole - Hazardous Agents. [Link]

-

PubChem. 2,4-Dinitroanisole. [Link]

-

ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

-

ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

-

ResearchGate. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). [Link]

-

PubChem. 2,5-Difluoroanisole. [Link]

-

PubChem. 4-Fluoroanisole. [Link]

Sources

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 6. 2,4-DINITRO-5-FLUOROANILINE CAS#: 367-81-7 [m.chemicalbook.com]

- 7. 2-Fluoro-5-nitroanisole | 454-16-0 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 21. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Solubility of 2,4-Dinitro-5-fluoroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2,4-Dinitro-5-fluoroanisole in a range of common organic solvents. In the absence of extensive direct experimental data for this specific compound, this guide leverages high-quality solubility data for the structurally analogous compound, 2,4-Dinitroanisole (DNAN), to provide robust predictions and practical guidance. Furthermore, a thorough analysis of the physicochemical principles governing solubility, including the influence of the fluoro substituent, is presented. This document also furnishes a comprehensive, step-by-step experimental protocol for the precise determination of the solubility of this compound, empowering researchers to generate accurate data for their specific applications.

Introduction: The Significance of Solubility in Research and Development

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a multitude of scientific and industrial processes. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of a compound's solubility profile is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent that ensures all reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The process of recrystallization, a cornerstone of purification, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1]

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the dissolution of the analyte in a suitable solvent.

This compound, a nitroaromatic compound, presents a unique set of functional groups—two nitro groups, a fluoro group, and an ether linkage on a benzene ring—that collectively influence its interactions with various solvents. This guide aims to provide a detailed understanding of these interactions and their implications for its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O₅ | - |

| Molecular Weight | 216.13 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | - |

| Melting Point | Not available | - |

| Polarity | High due to two nitro groups and a fluoro group | - |

| Hydrogen Bond Acceptors | 5 (oxygen and fluorine atoms) | - |

| Hydrogen Bond Donors | 0 | - |

The presence of highly electronegative oxygen and fluorine atoms in the nitro and fluoro groups, respectively, induces a significant dipole moment, rendering the molecule polar. The oxygen atoms of the nitro groups and the ether linkage, along with the fluorine atom, can act as hydrogen bond acceptors. The absence of hydrogen bond donors is a key characteristic.

Predicted Solubility Profile based on Structural Analogs

A study on the solubility of DNAN in nine organic solvents provides the following mole fraction solubility data at 298.15 K (25 °C)[2]:

| Solvent | Mole Fraction Solubility (x10³) of DNAN | Predicted Solubility of this compound | Rationale for Prediction |

| Acetone | ~150 | High | "Like dissolves like" - polar aprotic solvent. |

| Cyclohexanone | ~150 | High | "Like dissolves like" - polar aprotic solvent. |

| Ethyl Acetate | ~100 | High | Good balance of polarity. |

| Toluene | ~50 | Moderate | Aromatic-aromatic interactions. |

| Ethanol | ~40 | Moderate | Polar protic solvent, can interact with nitro groups. |

| n-Propanol | ~30 | Moderate | Polar protic solvent. |

| n-Butanol | ~20 | Moderate to Low | Decreasing polarity with longer alkyl chain. |

| i-Propanol | ~20 | Moderate to Low | Decreasing polarity. |

| Cyclohexane | <10 | Low | Non-polar solvent, poor match for the polar solute. |

The Influence of the Fluoro Substituent:

The introduction of a fluorine atom at the 5-position is expected to modulate the solubility of the parent DNAN molecule. The effects of fluorination on solubility can be complex and are often context-dependent[3]:

-

Increased Polarity: Fluorine is the most electronegative element, and its substitution on the aromatic ring will increase the molecule's overall polarity. This would generally suggest a slight increase in solubility in polar solvents.

-

Lipophilicity: In some contexts, fluorine substitution can increase lipophilicity, which might enhance solubility in less polar organic solvents. However, for an already polar molecule like dinitroanisole, the primary effect is likely an increase in polarity.

-

Crystal Lattice Energy: The fluorine atom can alter the crystal packing of the solid, which in turn affects the energy required to break the crystal lattice during dissolution. This effect is difficult to predict without experimental data.

Overall Prediction: It is reasonable to predict that the solubility of this compound will follow a similar trend to that of DNAN, with a potential for slightly enhanced solubility in polar aprotic solvents like acetone and ethyl acetate due to the increased polarity conferred by the fluorine atom.

Recommended Solvents for Practical Applications

Based on the analysis of structural analogs and fundamental principles, the following solvents are recommended for various applications involving this compound:

-

For High Solubility (e.g., for reactions, stock solutions):

-

Acetone: A highly polar aprotic solvent that is expected to be an excellent solvent.

-

Ethyl Acetate: A moderately polar solvent that should provide good solubility.

-

Tetrahydrofuran (THF): A polar aprotic ether that is also likely to be a good solvent.

-

-

For Recrystallization:

-

Methanol/Ethanol: The synthesis of related dinitrophenyl compounds frequently employs alcohols for reaction and recrystallization.[4][5][6] These solvents typically exhibit a significant temperature-dependent solubility profile for such compounds, being good solvents at elevated temperatures and poor solvents at lower temperatures, which is the ideal characteristic for recrystallization.[1]

-

Ethanol/Water or Acetone/Water mixtures: A two-solvent system can be effective if a single solvent does not provide the ideal solubility curve.

-

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following isothermal saturation method is recommended.[7]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

-

Construct a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original saturated solution.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Workflow for Experimental Solubility Determination:

Caption: Workflow for the experimental determination of solubility using the isothermal saturation method.

Safety Precautions

This compound is a nitroaromatic compound and should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, related compounds are known to be potentially harmful. Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the compound before use.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By leveraging data from the close structural analog 2,4-Dinitroanisole and applying fundamental principles of physical organic chemistry, a reliable predictive solubility profile has been established. For applications requiring precise solubility values, a detailed and robust experimental protocol has been provided. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and facilitating the successful execution of their work.

References

-

Organic Syntheses Procedure. 2,4-Dinitrophenylhydrazine. Available from: [Link]

- Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.

- Google Patents. CN103396318A - Synthetic process for 2,4-dinitroanisole.

-

ACS Figshare. Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. Available from: [Link]

-

RSC Publishing. Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. Available from: [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-dinitrophenol. Available from: [Link]

-

Solubility of Things. 2,4-Dinitrophenol. Available from: [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available from: [Link]

- Google Patents. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.

-

DTIC. Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Available from: [Link]

-

PMC - NIH. Importance of Fluorine in Benzazole Compounds. Available from: [Link]

-

PMC - NIH. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Available from: [Link]

-

PubChem. 2,4-Dinitrophenol. Available from: [Link]

-

ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Available from: [Link]

-

Organic Syntheses Procedure. 3,5-dinitroanisole. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

PubMed. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Available from: [Link]

-

PMC - NIH. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Available from: [Link]

-

MDPI. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Available from: [Link]

-

Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Available from: [Link]

-

ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103396318B - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]

- 6. CN103396318A - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]

- 7. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2,4-Dinitro-5-fluoroanisole

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,4-Dinitro-5-fluoroanisole (CAS 394-18-3), also known as 1-Fluoro-5-methoxy-2,4-dinitrobenzene.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Implications

This compound is a highly substituted benzene derivative. The spectroscopic characteristics are dictated by the interplay of its functional groups:

-

Anisole Backbone: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its electron-donating resonance effect.

-

Nitro Groups (-NO₂): These are powerful electron-withdrawing groups and are meta-directing. Their presence significantly deshields the aromatic ring.

-

Fluorine Atom (-F): As a halogen, fluorine is deactivating due to its inductive effect but is ortho-, para-directing because of its electron-donating resonance effect.

This unique combination of substituents creates a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons.

-

H-3: This proton is situated between the methoxy and the C-4 nitro group. It is expected to be a doublet due to coupling with H-6.

-

H-6: This proton is adjacent to the fluorine atom and the C-1 nitro group. It will also appear as a doublet from coupling to H-3, but will also exhibit coupling to the fluorine atom, potentially resulting in a doublet of doublets.

The methoxy group will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-3 | ~7.5 - 8.0 | d | JH3-H6 ≈ 2-3 | Influenced by the ortho-methoxy and para-nitro groups. |

| H-6 | ~8.5 - 9.0 | dd | JH6-H3 ≈ 2-3, JH6-F ≈ 7-10 | Strongly deshielded by the ortho-nitro group and coupled to both H-3 and fluorine. |

| -OCH₃ | ~4.0 - 4.2 | s | N/A | Typical range for a methoxy group on an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached functional groups, and the carbons bonded to fluorine will show characteristic splitting.[2][3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-1 | ~150 - 155 | d | Attached to the electron-donating methoxy group. |

| C-2 | ~140 - 145 | s | Attached to a nitro group. |

| C-3 | ~115 - 120 | d | Shielded by the methoxy group. |

| C-4 | ~145 - 150 | s | Attached to a nitro group. |

| C-5 | ~155 - 160 | d (JC-F ≈ 250 Hz) | Directly bonded to fluorine, resulting in a large one-bond coupling constant.[4] |

| C-6 | ~110 - 115 | d | Influenced by the adjacent fluorine and nitro group. |

| -OCH₃ | ~55 - 60 | s | Typical range for a methoxy carbon. |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid sample like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Tune and shim the probe.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorptions

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (in -OCH₃) | Stretching | 2950 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| NO₂ | Asymmetric Stretching | 1550 - 1500 | Strong |

| NO₂ | Symmetric Stretching | 1360 - 1320 | Strong |

| C-O (Aryl ether) | Stretching | 1275 - 1200 | Strong |

| C-F | Stretching | 1100 - 1000 | Strong |

The presence of strong bands in the 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹ regions is a clear indicator of the nitro functional groups.[5][6][7]